molecular formula C28H26N4O5S2 B14918653 N-{3-[(4-methylphenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}benzenesulfonamide

N-{3-[(4-methylphenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B14918653
M. Wt: 562.7 g/mol
InChI Key: NLMGPLUNLWMVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((tetrahydrofuran-2-yl)methyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a tetrahydrofuran ring, a tosyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((tetrahydrofuran-2-yl)methyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursorsThe final step involves the sulfonamide formation through the reaction with benzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(1-((tetrahydrofuran-2-yl)methyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrofuran ring would yield a lactone, while reduction of a nitro group would yield an amine .

Scientific Research Applications

N-(1-((tetrahydrofuran-2-yl)methyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-((tetrahydrofuran-2-yl)methyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(tetrahydrofuran-2-yl)methyl)pyrrolo[2,3-b]quinoxaline
  • N-tosylpyrrolo[2,3-b]quinoxaline
  • Benzenesulfonamide derivatives

Uniqueness

N-(1-((tetrahydrofuran-2-yl)methyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C28H26N4O5S2

Molecular Weight

562.7 g/mol

IUPAC Name

N-[3-(4-methylphenyl)sulfonyl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C28H26N4O5S2/c1-19-13-15-21(16-14-19)38(33,34)26-25-27(30-24-12-6-5-11-23(24)29-25)32(18-20-8-7-17-37-20)28(26)31-39(35,36)22-9-3-2-4-10-22/h2-6,9-16,20,31H,7-8,17-18H2,1H3

InChI Key

NLMGPLUNLWMVFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5CCCO5)NS(=O)(=O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.